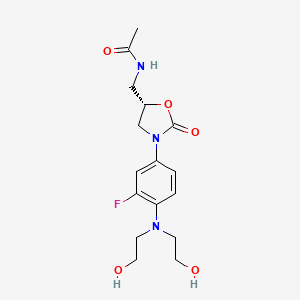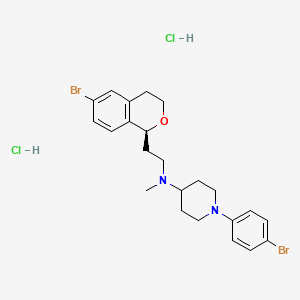
Propargyl-PEG13-acid
描述
Propargyl-PEG13-acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a terminal carboxylic acid. The propargyl group is an alkyne functional group, which is highly reactive and can undergo various chemical reactions. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it highly useful in various biological and chemical applications .
作用机制
Target of Action
Propargyl-PEG13-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These primary amine groups can be found in various biomolecules, making them a broad target for this compound .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . Additionally, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable amide bond with primary amine groups and a triazole linkage with azide-bearing compounds, this compound can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This is achieved through the compound’s interaction with the ubiquitin-proteasome system .
生化分析
Biochemical Properties
Propargyl-PEG13-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This click chemistry reaction allows for the efficient and selective conjugation of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins. The nature of these interactions involves the formation of stable triazole linkages, which facilitate the targeted degradation of proteins through the ubiquitin-proteasome system .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of target proteins. For example, PROTACs synthesized using this compound can selectively degrade proteins involved in cell proliferation, apoptosis, and other critical cellular functions . By regulating the abundance of these proteins, this compound can impact cellular processes such as cell cycle progression, signal transduction, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The propargyl group of this compound reacts with azide-bearing biomolecules via CuAAC, forming stable triazole linkages . This reaction enables the conjugation of E3 ubiquitin ligase ligands and target protein ligands, resulting in the formation of PROTACs. These chimeric molecules recruit the target protein to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation mechanism allows for precise control over protein levels within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental context. In vitro and in vivo studies have shown that the stability and efficacy of PROTACs synthesized using this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to this compound may result in changes in cellular function, including alterations in protein degradation pathways and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the efficacy and toxicity of PROTACs synthesized using this compound are dose-dependent . At lower doses, these compounds can effectively degrade target proteins without causing significant adverse effects. At higher doses, toxic effects such as off-target protein degradation and disruption of cellular processes may occur . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and cellular homeostasis. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the targeted degradation of proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of key proteins involved in metabolic pathways. For example, the degradation of enzymes involved in glycolysis or oxidative phosphorylation can impact cellular energy production and metabolic balance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its distribution in aqueous environments . The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to various cellular compartments, where it exerts its effects on target proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, nucleus, or mitochondria, depending on the nature of the target protein and the design of the PROTAC . The subcellular localization of this compound can affect its ability to interact with target proteins and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG13-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:
Activation of the PEG Chain: The PEG chain is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the Propargyl Group: The activated PEG chain is then reacted with propargyl alcohol in the presence of a catalyst to form the propargyl-PEG intermediate.
Introduction of the Carboxylic Acid Group: The propargyl-PEG intermediate is further reacted with a suitable reagent to introduce the terminal carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions: Propargyl-PEG13-acid undergoes various types of chemical reactions, including:
Click Chemistry: The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as DCC or EDC to form stable amide bonds
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Carbodiimides (DCC, EDC): Used to activate the carboxylic acid group for amide bond formation
Major Products:
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amine groups
科学研究应用
Propargyl-PEG13-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
相似化合物的比较
Propargyl-PEG1-acid: A shorter PEG chain with similar functional groups.
Propargyl-PEG3-acid: A PEG derivative with three ethylene glycol units.
Propargyl-PEG6-acid: A PEG derivative with six ethylene glycol units.
Uniqueness: Propargyl-PEG13-acid is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications where high solubility and biocompatibility are required .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFDQVFGKMOUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


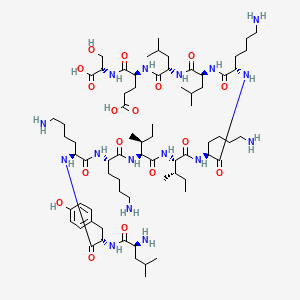


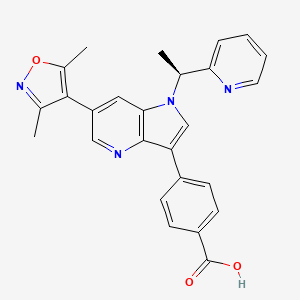
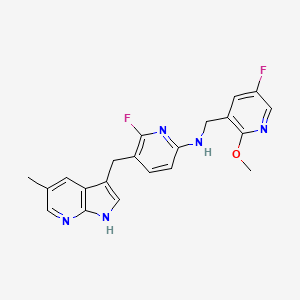

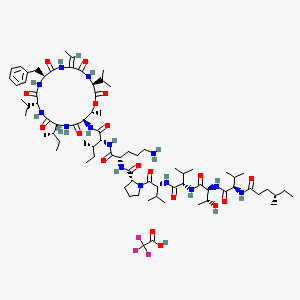
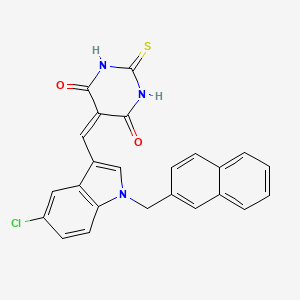
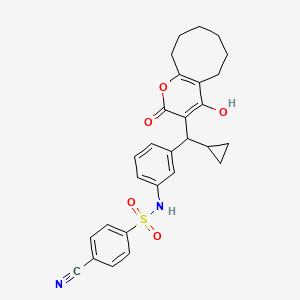
![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)
